molecular formula C12H7N3O2 B12683955 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- CAS No. 148190-33-4

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)-

Katalognummer: B12683955
CAS-Nummer: 148190-33-4
Molekulargewicht: 225.20 g/mol
InChI-Schlüssel: XQPIGJLCXQQUCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)-: is a heterocyclic compound that belongs to the pyrano-pyridine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . This reaction typically proceeds via a domino Knoevenagel-intramolecular Michael reaction sequence, creating multiple bonds and rings in a single step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly catalysts and solvents, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the pyrazinyl group at the 2-position of the pyran ring in 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- imparts unique chemical properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

148190-33-4

Molekularformel

C12H7N3O2

Molekulargewicht

225.20 g/mol

IUPAC-Name

2-pyrazin-2-ylpyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C12H7N3O2/c16-9-6-11(8-7-13-4-5-14-8)17-10-2-1-3-15-12(9)10/h1-7H

InChI-Schlüssel

XQPIGJLCXQQUCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=O)C=C(O2)C3=NC=CN=C3)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.